Hydrin 2

Übersicht

Beschreibung

Hydrin 2, also known as ninhydrin, is an organic compound with the chemical formula C₆H₄(CO)₂C(OH)₂. It is widely used in analytical chemistry for detecting ammonia and amines. This compound is particularly significant in forensic science for detecting fingerprints, as it reacts with the terminal amines of lysine residues in peptides and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The reaction typically involves the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The process requires careful temperature control to avoid over-oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, ninhydrin is produced by the oxidation of indane-1,2,3-trione using nitric acid. The reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity . The product is then purified through recrystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ninhydrin undergoes several types of chemical reactions, including:

Oxidation: Ninhydrin can be oxidized to form hydrindantin, a reduced form of ninhydrin.

Reduction: It can be reduced to form indane-1,2,3-trione.

Substitution: Ninhydrin reacts with primary amines to form Ruhemann’s purple.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Reactions typically occur at elevated temperatures (90°C) and may require acidic or basic conditions depending on the desired product.

Major Products

Ruhemann’s Purple: Formed from the reaction with primary amines.

Hydrindantin: Formed through the oxidation of ninhydrin.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Hydrin 2 has the chemical formula . Its primary mechanism involves reacting with primary amines to form a colored complex known as Ruhemann's purple, which is crucial for detection methods in both biological and forensic contexts. The reaction occurs through a condensation process where ninhydrin interacts with amines, producing a distinct color change that indicates the presence of amino acids or proteins.

Key Reactions

- Oxidation : this compound can be oxidized to form hydrindantin.

- Reduction : It can be reduced to indane-1,2,3-trione.

- Substitution : Reacts with primary amines to yield Ruhemann’s purple.

Analytical Chemistry

This compound is extensively used as a reagent for detecting amino acids and peptides. Its ability to form colored complexes makes it invaluable in various analytical techniques, including:

- Chromatography : Used for amino acid analysis post-separation.

- Spectrophotometry : Measurement of absorbance changes corresponding to amino acid concentrations.

Forensic Science

In forensic applications, this compound is primarily utilized for fingerprint detection. It reacts with the amino acids present in sweat residues left on surfaces, allowing for the visualization of latent fingerprints.

Case Study: Fingerprint Development

A study highlighted the effectiveness of ninhydrin in developing fingerprints on porous surfaces. The method was shown to be reliable and sensitive, capable of detecting prints that were not visible to the naked eye.

Biological Research

This compound plays a role in biological studies, particularly related to neuroendocrine functions in amphibians. For instance, it acts as an intermediate in the processing of vasotocin, influencing water permeability in amphibians' skin.

Case Study: Osmoregulation in Amphibians

Research indicated that the ratio of this compound to vasotocin varies among amphibian species adapted to arid environments versus those that are not. This suggests a regulatory role in osmoregulation tied to environmental adaptations.

Medical Diagnostics

This compound is employed in diagnostic tests for conditions related to amino acid metabolism disorders. It assists in identifying metabolic abnormalities by quantifying specific amino acids in biological samples.

Table 1: Comparison of Detection Methods Using this compound

| Method | Application Area | Sensitivity | Specificity | Limitations |

|---|---|---|---|---|

| Chromatography | Amino Acid Analysis | High | Moderate | Requires prior separation |

| Spectrophotometry | Concentration Measurement | High | High | Interference from other compounds |

| Fingerprint Detection | Forensic Science | Very High | High | Surface type dependent |

Table 2: Biological Functions of this compound

| Species | Function | Environmental Adaptation |

|---|---|---|

| Bufo regularis | Water permeability regulation | Adapted to arid environments |

| Bufo viridis | Osmoregulation | Survives in moist environments |

Wirkmechanismus

Ninhydrin exerts its effects through a series of chemical reactions. When it reacts with primary amines, it undergoes a condensation reaction to form Ruhemann’s purple. This reaction involves the deamination of the amine, followed by a condensation reaction with residual ninhydrin and ammonia to produce the final colored complex . The molecular targets include amino acids and peptides, which contain terminal amine groups .

Vergleich Mit ähnlichen Verbindungen

Ninhydrin can be compared with other similar compounds such as:

Hydrindantin: A reduced form of ninhydrin with similar reactivity.

Indane-1,2,3-trione: The precursor to ninhydrin with different reactivity.

2,4-Dinitrophenylhydrazine: Another reagent used for detecting carbonyl compounds.

Ninhydrin is unique due to its ability to form highly colored derivatives with primary amines, making it invaluable in forensic science and analytical chemistry .

Biologische Aktivität

Hydrin 2, scientifically known as vasotocinyl-Gly, is a peptide derived from the neurohypophysis of anuran amphibians. It plays a critical role in hydro-osmotic regulation and has been studied for its biological activities, particularly in relation to water retention and osmoregulation in amphibians. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Overview of this compound

This compound is a peptide that is part of the vasotocin family and is involved in water balance in amphibians. It is characterized by its unique structure, which lacks the C-terminal amidation found in vasotocin, leading to differences in biological activity. Research indicates that this compound exhibits significant hydro-osmotic activity, particularly in the skin and urinary bladder of frogs, but shows minimal antidiuretic effects compared to vasotocin .

The action of this compound is mediated through specific receptors located in amphibian tissues. Studies suggest that there are at least two types of vasotocin receptors in amphibians: V1 and V2 receptors. This compound primarily interacts with V2 receptors located in the skin and bladder, facilitating water reabsorption and rehydration processes . The absence of the oxytocin ring (residues 1-6) in this compound may account for its limited effects on renal receptors compared to vasotocin .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and vasotocin across different amphibian organs:

| Peptide | Skin Activity | Bladder Activity | Renal Activity | Antidiuretic Effect |

|---|---|---|---|---|

| This compound | High | High | Minimal | None |

| Vasotocin | Moderate | Moderate | High | Present |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Hydro-osmotic Receptor Studies : A study conducted on frog skin demonstrated that this compound is as effective as vasotocin in promoting hydro-osmotic responses, indicating its significant role in maintaining osmotic balance .

- Conversion Studies : Research involving the conversion of this compound into an amide form showed enhanced oxytocic and pressor activities, highlighting how structural modifications can alter its biological efficacy .

- Evolutionary Adaptations : Investigations into the evolutionary aspects suggest that this compound and vasotocin may have evolved from a common precursor, leading to specialized functions tailored for different physiological needs in amphibians .

Future Directions

Further research is warranted to explore the potential therapeutic applications of this compound, especially considering its unique properties compared to other peptides. Understanding its mechanism at the molecular level could provide insights into developing novel treatments for conditions related to fluid balance and osmoregulation.

Eigenschaften

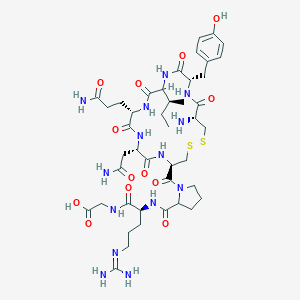

IUPAC Name |

2-[[(2S)-2-[[1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N14O13S2/c1-3-21(2)34-41(69)52-26(12-13-31(45)59)37(65)54-28(17-32(46)60)38(66)55-29(20-72-71-19-24(44)35(63)53-27(39(67)56-34)16-22-8-10-23(58)11-9-22)42(70)57-15-5-7-30(57)40(68)51-25(6-4-14-49-43(47)48)36(64)50-18-33(61)62/h8-11,21,24-30,34,58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,64)(H,51,68)(H,52,69)(H,53,63)(H,54,65)(H,55,66)(H,56,67)(H,61,62)(H4,47,48,49)/t21-,24-,25-,26-,27-,28-,29-,30?,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZMSWOKNWSHBJ-ICBIOJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N14O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122842-55-1 | |

| Record name | Hydrin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.